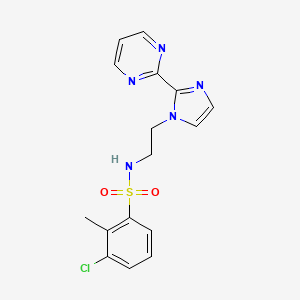
3-chloro-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme is expressed in many body regions, including cells of the liver, adipose tissue, islet cells of the pancreas, skeletal and heart muscle, gonads, inflammatory cells, and brain as well as in placenta and fetus . It plays a crucial role in the progression of multiple diseases and disorders in medicine .
Mode of Action
The compound interacts with 11β-HSD1, modulating its activity. This interaction results in the modulation of peripheral cortisol and cortisone levels . The exact molecular mechanism of this interaction is still under investigation .
Biochemical Pathways
The compound affects the biochemical pathways involving cortisol and cortisone. By modulating 11β-HSD1 activity, it influences the balance of these hormones in various tissues . This can have downstream effects on several physiological processes, including metabolism, inflammation, and stress response .
Result of Action
The modulation of 11β-HSD1 activity by this compound can have various molecular and cellular effects. For instance, it has been shown to mitigate peripheral glucocorticoid levels . There is emerging evidence that 11β-HSD1 inhibitors may have a therapeutic role in neurological and psychiatric disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, genetic polymorphisms on glucocorticoid receptors can cause substantial variation in disease progression and medication response . Furthermore, the compound’s efficacy may be influenced by factors such as the patient’s overall health status, co-administration of other medications, and individual metabolic differences. More research is required to fully understand these influences.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-12-13(17)4-2-5-14(12)25(23,24)21-9-11-22-10-8-20-16(22)15-18-6-3-7-19-15/h2-8,10,21H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBHXCFCPPEBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
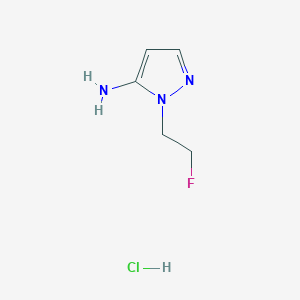
![prop-2-en-1-yl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771351.png)
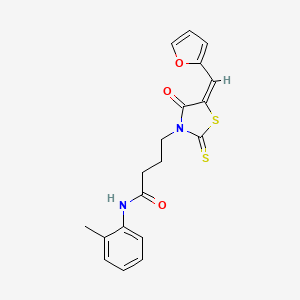

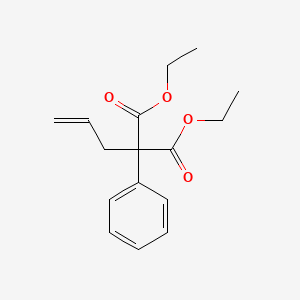
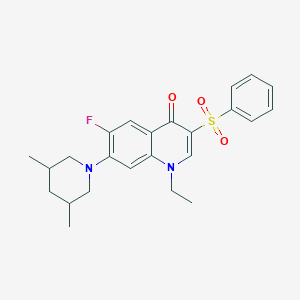

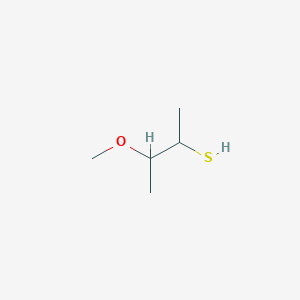

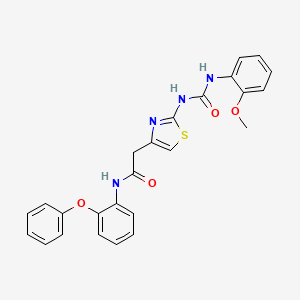
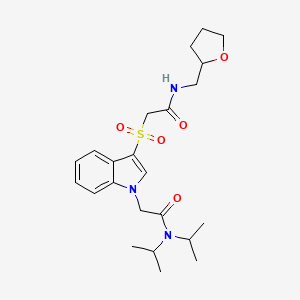
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2771367.png)

![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)
